endo-2-Chlorobornane
Overview
Description
Endo-2-Chlorobornane is a useful research compound. Its molecular formula is C10H17Cl and its molecular weight is 172.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxaphene Composition and Environmental Impact : Several studies have focused on identifying the composition of toxaphene, a pesticide containing chlorobornanes like endo-2-Chlorobornane. These studies have elucidated the structures of major toxaphene components, including various chlorobornanes, through methods like X-ray analysis and spectroscopy (Frenzen et al., 1994), (Coelhan & Maurer, 2005). These studies are crucial in understanding the environmental impact and persistence of these compounds.
Environmental Stability and Transformation : Research has been conducted on the environmental stability and transformation of chlorobornane compounds. This includes studies on their photostability and the pathways of their degradation in the environment, which is significant for assessing their long-term ecological effects (Parlar et al., 2005).
Pollution and Ecological Risks : Several studies have examined the presence and concentration of chlorobornanes in various environmental samples, such as water, sediment, and fish, especially in areas where toxaphene has been used. This research is critical for understanding the ecological risks and requirements for remedial actions in contaminated areas (Maruya et al., 2000).
Molecular Characterization and Synthesis : Molecular characterization and synthetic pathways of chlorobornanes have been explored, providing insights into their chemical properties and potential industrial applications. This includes studies on enantiomers of chlorobornane congeners and the synthesis of major toxaphene components (Trukhin et al., 2007), (Geus et al., 1998).
Analytical Methods for Detection : Advances in analytical methods for detecting and characterizing chlorobornanes in environmental samples have been a significant focus. These methods are crucial for monitoring pollution and studying the distribution of these compounds in nature (Stern et al., 1996).
properties
IUPAC Name |
2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6120-13-4, 464-41-5 | |
Record name | NSC243650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endo-2-chlorobornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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